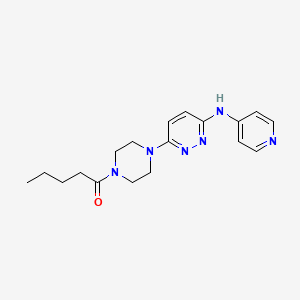

1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one

Descripción

Propiedades

IUPAC Name |

1-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-2-3-4-18(25)24-13-11-23(12-14-24)17-6-5-16(21-22-17)20-15-7-9-19-10-8-15/h5-10H,2-4,11-14H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQKSMMNMKKQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyridazinyl intermediate: This step involves the cyclization of appropriate precursors to form the pyridazinyl ring.

Amination: The pyridazinyl intermediate is then subjected to amination to introduce the pyridin-4-ylamino group.

Piperazine coupling: The aminated pyridazinyl compound is then coupled with piperazine under suitable conditions.

Pentylation: Finally, the piperazinyl intermediate is alkylated with a pentanone derivative to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.

Análisis De Reacciones Químicas

1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridazinyl rings, using reagents such as alkyl halides or acyl chlorides.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller fragments.

Aplicaciones Científicas De Investigación

1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis and cancer.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

Industrial Applications:

Mecanismo De Acción

The mechanism of action of 1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares the target compound with three analogs:

Key Observations:

- Lipophilicity: The trifluoromethyl group in MK30 increases logP compared to the nitro-substituted analog (). The target compound’s pyridin-4-ylamino group likely reduces logP relative to G856-8921’s piperidine substituent .

- Polarity : The nitro group in ’s compound raises polar surface area (53.273 Ų) and hydrogen bond acceptor count (6), enhancing solubility but reducing membrane permeability. The target compound’s pyridine and amine groups may balance polarity and bioavailability .

Binding Interactions :

- Target Compound: The pyridin-4-ylamino group may engage in hydrogen bonding with kinase ATP-binding pockets, similar to pyridazine-based inhibitors .

- MK30 (RTC16) : The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, often seen in CNS-targeting agents .

Actividad Biológica

The compound 1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The compound features a pyridazinone core linked to a piperazine moiety, which is known for its role in various pharmacological activities. The structural formula can be represented as follows:

This structure suggests potential interactions with biological targets due to the presence of nitrogen-rich heterocycles.

1. Inhibitory Effects on Enzymes

Recent studies have highlighted the compound's inhibitory effects on monoamine oxidase (MAO) enzymes, particularly MAO-B. The compound exhibited competitive inhibition with an IC50 value of approximately 0.013 µM , indicating high potency against this target. This is significant for neurodegenerative diseases where MAO-B plays a critical role in the metabolism of neurotransmitters .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, with IC50 values ranging from 27.05 µM to 120.6 µM depending on the specific derivative tested. Notably, one derivative showed selectivity towards cancer cells while sparing normal fibroblast cells, suggesting a favorable safety profile for therapeutic development .

3. Selectivity and Reversibility

The selectivity indices (SIs) for MAO-B inhibitors derived from similar compounds indicate that the derivatives are not only potent but also reversible inhibitors, which is advantageous for minimizing side effects associated with irreversible inhibitors .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| MAO-B Inhibition | MAO-B | 0.013 | Highly selective and reversible |

| Anticancer Activity | Various Cancer Lines | 27.05 - 120.6 | Selective towards cancer cells |

| Cytotoxicity | L929 Fibroblast Cells | >120.6 | Minimal toxicity at lower concentrations |

Case Study: Neuroprotective Potential

A study focused on neuroprotective effects revealed that derivatives of this compound could potentially mitigate oxidative stress in neuronal cells, thereby providing a protective effect against neurodegenerative conditions like Alzheimer's disease . Molecular docking simulations supported these findings by demonstrating favorable binding interactions with MAO-B.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one?

The synthesis typically involves multi-step condensation reactions. For example, coupling pyridazine derivatives with piperazine moieties under nucleophilic substitution conditions. Key steps include:

- Step 1: Activation of the pyridazine ring at the 3-position for amination with pyridin-4-amine.

- Step 2: Piperazine introduction via nucleophilic substitution or Buchwald-Hartwig coupling.

- Step 3: Final ketone functionalization using pentan-1-one derivatives. Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound?

Standard characterization includes:

- NMR Spectroscopy: Confirms connectivity of the pyridazine, piperazine, and pentanone groups (¹H/¹³C NMR).

- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS or MALDI-TOF).

- HPLC: Assesses purity (>95% typically required for pharmacological studies) .

Q. How can researchers optimize reaction yields during synthesis?

Key parameters:

- Temperature: Controlled heating (e.g., 60–80°C) to avoid side reactions.

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalysts: Palladium catalysts for efficient cross-coupling reactions. Yield improvements (e.g., from 40% to 70%) are achievable via iterative condition screening .

Advanced Research Questions

Q. What advanced structural elucidation methods resolve ambiguities in stereochemistry or crystal packing?

- X-ray Crystallography: Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in piperazine moieties) .

- DFT Calculations: Predicts stable conformers and electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. How can conflicting biological activity data across studies be addressed?

- Reproducibility Checks: Validate assay conditions (e.g., cell lines, ligand concentrations).

- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity.

- Target Engagement Assays: Confirm binding to hypothesized receptors (e.g., dopamine D3/D2 receptors via radioligand displacement) .

Q. What strategies are used to explore structure-activity relationships (SAR) for this compound?

- Substituent Variation: Modify pyridin-4-ylamino or pentanone groups to assess impact on potency.

- Bioisosteric Replacement: Replace piperazine with morpholine or thiomorpholine to alter pharmacokinetics.

- Pharmacophore Modeling: Identify critical hydrogen-bond acceptors/donors using software like Schrödinger .

Q. How do in silico ADMET predictions guide further development?

- Absorption: LogP calculations (e.g., ~2.5) suggest moderate permeability.

- Metabolism: CYP450 isoform screening (e.g., CYP3A4 liability) predicts hepatic clearance.

- Toxicity: Pan-assay interference compounds (PAINS) filters eliminate promiscuous binders .

Q. What experimental approaches assess chemical stability under physiological conditions?

- Forced Degradation Studies: Expose the compound to acidic/basic/oxidative stress (e.g., 0.1M HCl, H2O2) and monitor degradation via HPLC.

- Thermogravimetric Analysis (TGA): Evaluates thermal stability (decomposition >200°C typical for heterocycles) .

Q. How can computational docking studies predict target engagement?

- Molecular Docking: Use AutoDock Vina to model interactions with dopamine receptors or kinases.

- MD Simulations: Analyze binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates robust target binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.